1-[(Phenylthio)methyl]piperidine 1-[(Phenylthio)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 6631-82-9
VCID: VC3898702
InChI: InChI=1S/C12H17NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2
SMILES: C1CCN(CC1)CSC2=CC=CC=C2
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol

1-[(Phenylthio)methyl]piperidine

CAS No.: 6631-82-9

Cat. No.: VC3898702

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

1-[(Phenylthio)methyl]piperidine - 6631-82-9

Specification

CAS No. 6631-82-9
Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
IUPAC Name 1-(phenylsulfanylmethyl)piperidine
Standard InChI InChI=1S/C12H17NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2
Standard InChI Key OLIHYFZBYRSBAC-UHFFFAOYSA-N
SMILES C1CCN(CC1)CSC2=CC=CC=C2
Canonical SMILES C1CCN(CC1)CSC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The molecular formula of 1-[(Phenylthio)methyl]piperidine is C₁₂H₁₇NS, with a molecular weight of 207.34 g/mol. The piperidine ring adopts a chair conformation, while the phenylthio group introduces steric and electronic effects due to its planar aromatic structure and sulfur atom. The sulfur atom’s lone pairs enable nucleophilic interactions, and the phenyl group facilitates π-π stacking with aromatic residues in biological targets .

Key Structural Features:

  • Piperidine Core: A saturated six-membered ring with nitrogen at position 1.

  • Phenylthio Substituent: A sulfur-linked benzene ring at the 1-position of piperidine.

  • Chirality: The compound lacks chiral centers, making it a racemate unless synthesized asymmetrically.

Physicochemical Properties

Data from computational models and experimental analogs suggest the following properties:

PropertyValue
LogP (Partition Coefficient)~3.5 (indicating moderate lipophilicity)
Polar Surface Area28.54 Ų
Hydrogen Bond Acceptors1 (nitrogen atom)
Hydrogen Bond Donors0

The compound’s lipophilicity suggests moderate membrane permeability, a trait advantageous for central nervous system (CNS) drug candidates .

Synthetic Pathways and Optimization

Conventional Synthesis

While explicit protocols for 1-[(Phenylthio)methyl]piperidine are scarce, analogous piperidine derivatives are typically synthesized via:

  • Nucleophilic Substitution: Reaction of piperidine with benzyl thiols under basic conditions.

  • Mitsunobu Reaction: Coupling of piperidine with thiophenol using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

A hypothetical route involves:

  • Thiolation: Treating piperidine with benzyl thiol in the presence of a base (e.g., K₂CO₃).

  • Purification: Column chromatography to isolate the product.

Industrial Scalability

Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) could enhance yield and reduce reaction times. Microwave-assisted synthesis has demonstrated efficacy in similar thioether formations, reducing reaction durations from hours to minutes .

Biological Activity and Mechanistic Hypotheses

Anti-inflammatory Activity

Structurally related 2-[(Phenylthio)methyl]pyridine derivatives inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, reducing exudate volume and leukocyte infiltration . This anti-inflammatory mechanism, distinct from cyclooxygenase inhibition, may involve interference with complement activation or neutrophil chemotaxis.

Comparative Analysis with Structural Analogs

Piperidine vs. Pyridine Derivatives

CompoundCore StructureBiological Activity
1-[(Phenylthio)methyl]piperidinePiperidine ringHypothetical antimicrobial
2-[(Phenylthio)methyl]pyridinePyridine ringAnti-inflammatory

The replacement of piperidine with pyridine enhances aromaticity, altering electron distribution and target selectivity.

Thioether vs. Ether Derivatives

Thioether-containing analogs exhibit greater metabolic stability than their ether counterparts due to sulfur’s resistance to oxidative cleavage. For example, spirocyclic piperidines with thioether linkages show prolonged in vivo half-lives compared to oxygen-linked analogs .

Applications in Drug Discovery

Central Nervous System (CNS) Targets

Piperidine derivatives are prevalent in CNS therapeutics due to their blood-brain barrier permeability. The phenylthio group in 1-[(Phenylthio)methyl]piperidine could enhance binding to G-protein-coupled receptors (GPCRs) implicated in neuropathic pain and depression .

Antibiotic Adjuvants

Thioether-functionalized piperidines potentiate β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting resistance proteins like Penicillin-Binding Protein 2a (PBP2a) .

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